A Technical Guide to Bisindolylmaleimide XI (Ro 32-0432): A Selective Protein Kinase C Inhibitor
A Technical Guide to Bisindolylmaleimide XI (Ro 32-0432): A Selective Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI, also known by its Roche designation Ro 32-0432, is a potent, selective, cell-permeable, and orally active inhibitor of Protein Kinase C (PKC).[1][2][3] As a member of the bisindolylmaleimide chemical class, which is derived from the natural product staurosporine, Ro 32-0432 has been engineered for greater selectivity towards specific PKC isoforms.[4] It acts as an ATP-competitive inhibitor, targeting the kinase domain of PKC enzymes.[4][5] Its selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms makes it a valuable tool for dissecting PKC-mediated signaling pathways and a lead compound in drug discovery.[5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological data, and key experimental applications.
Chemical and Physical Properties
Ro 32-0432 is a synthetic compound typically supplied as a hydrochloride salt.[1] Its chemical structure and properties are optimized for cell permeability and biological activity.
| Property | Data | Citations |
| Synonyms | Ro 32-0432, BIM XI, Ro 31-8830 hydrochloride | [1][2] |
| CAS Number | 151342-35-7; 145333-02-4 | [2] |
| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl | [2] |
| Molecular Weight | 489.01 g/mol (as hydrochloride salt) | [6] |
| Appearance | White to off-white powder or red solid | [5][7] |
| Solubility | Soluble in DMSO (e.g., 5-10 mM, may require warming) | [5][7] |
| Storage | Store desiccated at -20°C. Stock solutions in DMSO are stable for months when stored at -20°C. | [1][5] |
Mechanism of Action
Ro 32-0432 exerts its biological effects by directly inhibiting the activity of Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
Upon activation by upstream signals, such as the generation of diacylglycerol (DAG) and intracellular calcium (Ca²⁺), PKC translocates to the cell membrane and phosphorylates a wide array of substrate proteins. Ro 32-0432 acts by competing with ATP for the binding site in the catalytic domain of PKC, thereby preventing the phosphorylation of these substrates and blocking the downstream signaling cascade.[4][5]
The compound shows marked selectivity for the conventional, calcium-dependent PKC isoforms (α, βI, βII, γ) over the novel, calcium-independent isoform PKCε.[5] This selectivity allows for the targeted modulation of specific signaling pathways.
Pharmacological Data
The inhibitory potency and selectivity of Ro 32-0432 have been characterized in numerous biochemical and cellular assays.
Table 4.1: In Vitro Inhibitory Activity against PKC Isoforms This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Ro 32-0432 against various rat PKC isozymes.
| PKC Isoform | IC₅₀ (nM) | Citations |
| PKCα | 9 | [1][2][8] |
| PKCβI | 28 | [1][2][8] |
| PKCβII | 31 | [1][3][8] |
| PKCγ | 37 | [1][3][8] |
| PKCε | 108 | [1][2][8] |
Table 4.2: Selectivity Profile against Other Kinases Ro 32-0432 exhibits significantly lower potency against other kinase families, highlighting its selectivity for PKC.
| Kinase | IC₅₀ (µM) | Citations |
| G-protein-coupled Receptor Kinase 5 (GRK5) | 3.6 | |
| Myosin Light Chain Kinase (MLCK) | 11.3 | [9] |
| G-protein-coupled Receptor Kinase 6 (GRK6) | 16 | |
| Protein Kinase A (PKA) | 22.4 | [9] |
| G-protein-coupled Receptor Kinase 2 (GRK2) | 29 |
Biological Applications and Effects
Ro 32-0432's potent and selective inhibition of PKC has made it a valuable tool across various research fields.
-
Immunomodulation : The compound is a potent inhibitor of T-cell activation.[2] It prevents the proliferation of human T-cells by inhibiting interleukin-2 (IL-2) secretion and the expression of IL-2 receptors.[1][10] In vivo, oral administration of Ro 32-0432 has been shown to be efficacious in T-cell driven models of chronic inflammation, such as adjuvant-induced arthritis.[1][10]
-
Cardiovascular Effects : Ro 32-0432 has demonstrated positive inotropic effects, enhancing cardiac contractility.[2] In isolated murine hearts, a concentration of 80 nM increased left ventricular developed pressure by 28%.[5] It also shows protective effects in models of heart failure and experimental autoimmune myocarditis (EAM) by reducing apoptosis.[11]
-
Neurological Research : In preclinical models of ischemic stroke, treatment with Ro 32-0432 has been found to decrease the infarct area and improve neurological outcomes, an effect linked to the attenuation of endothelin B receptor upregulation.[12] It has also been shown to attenuate the signs of mecamylamine-precipitated nicotine withdrawal in mice.[13]
-
Oncology : Emerging research indicates that Ro 32-0432 can block the Wnt/β-catenin signaling pathway in breast cancer cells, suggesting a potential application in cancer research.[14]
Key Experimental Protocols
6.1 General Handling and Stock Solution Preparation
-
Reconstitution : Ro 32-0432 is typically dissolved in dimethyl sulfoxide (DMSO).[5] To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial (e.g., for 1 mg of product with MW 489.01, add 204.5 µL of DMSO). Gentle warming may be required for complete dissolution.
-
Storage : Once prepared, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C; solutions are stable for at least one to six months under these conditions.[1]
6.2 In Vivo Administration in a Rat Model of Autoimmune Myocarditis
This protocol describes the use of Ro 32-0432 to treat EAM in rats, a model for inflammatory heart disease.[15]
-
Animal Model : Induce experimental autoimmune myocarditis (EAM) in Lewis rats according to established procedures.
-
Drug Preparation : Dissolve Ro 32-0432 in DMSO to a final concentration of 3 mg/mL.[15]
-
Administration : From day 14 to day 18 post-immunization, a period corresponding to severe inflammation, administer Ro 32-0432 via intraperitoneal (i.p.) injection.[15]
-
Dosage : The dosage is 1 mg/kg, administered every two days.[15]
-
Control Group : The control group should receive i.p. injections of the same volume of the vehicle (DMSO).[15]
-
Endpoint Analysis : Following the treatment period, sacrifice the animals and perform analyses, such as assessing cardiac function, histology, and molecular markers for apoptosis (e.g., Bax/Bcl-2 ratio, cleaved caspase-3).[11][15]
Conclusion
Bisindolylmaleimide XI (Ro 32-0432) is a well-characterized and highly valuable pharmacological tool. Its potency and selectivity for conventional PKC isoforms, combined with its cell permeability and oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. From elucidating the role of PKC in T-cell activation and cardiac function to exploring new therapeutic strategies in neurology and oncology, Ro 32-0432 continues to be an indispensable compound for researchers in both academic and industrial settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ro 32-0432 hydrochloride (151342-35-7; 1781828-85-0) for sale [vulcanchem.com]
- 6. scbt.com [scbt.com]
- 7. Ro-32-0432 [sigmaaldrich.com]
- 8. Bisindolylmaleimide XI hydrochloride|CAS 145333-02-4|DC Chemicals [dcchemicals.com]
- 9. Involvement of Rho-kinase in contraction of guinea-pig aorta induced by prostanoid EP3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. Ro 32-0432 attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ro 32-0432 hydrochloride | CymitQuimica [cymitquimica.com]
- 15. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
